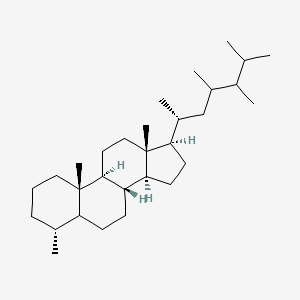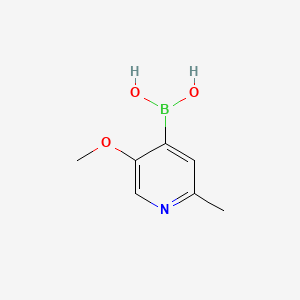
4A,23,24-Trimethylcholestane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4A,23,24-Trimethylcholestane involves several steps, starting from simpler sterane compounds. The synthetic routes typically include:
Hydrogenation: This process involves the addition of hydrogen to the sterane compound under high pressure and temperature, often using a palladium or platinum catalyst.
Industrial production methods are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
4A,23,24-Trimethylcholestane undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or alcohols at specific positions on the sterane skeleton.
Reduction: Reduction reactions often involve hydrogenation, converting double bonds to single bonds and reducing ketones to alcohols.
Substitution: Halogenation and other substitution reactions can occur, where halogens or other groups replace hydrogen atoms on the sterane structure.
Common reagents include hydrogen gas, methyl iodide, potassium permanganate, and chromium trioxide. Major products from these reactions include various oxidized or reduced derivatives of this compound.
科学的研究の応用
4A,23,24-Trimethylcholestane has several scientific research applications:
Geological Studies: It serves as a biomarker for identifying dinoflagellate fossils, providing insights into ancient marine environments.
Biological Research: Its derivatives, such as dinosterol, are studied for their roles in cell membranes and potential biological activities.
Industrial Applications: While specific industrial uses are less documented, its unique structure makes it a candidate for research in developing new materials or chemical processes.
作用機序
The mechanism of action of 4A,23,24-Trimethylcholestane is primarily related to its role as a biomarker. It interacts with geological samples, allowing scientists to trace the presence of dinoflagellates. The molecular targets and pathways involved are specific to its use in geological studies and its derivatives’ roles in biological systems .
類似化合物との比較
4A,23,24-Trimethylcholestane is unique due to its specific methylation pattern. Similar compounds include:
Cholestane: A simpler sterane without the additional methyl groups at positions 4A, 23, and 24.
Dinosterol: A derivative of this compound, found in dinoflagellates and used as a biomarker.
These compounds share structural similarities but differ in their specific functional groups and biological roles.
特性
IUPAC Name |
(4R,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21?,22-,23?,24+,25?,26-,27+,28+,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISIWADHCLSOOJ-MGNGMLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2(C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CC(C)C(C)C(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)




